3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester
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Overview
Description
3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C9H16O3. It is a colorless liquid that is used in various chemical and industrial applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester typically involves the esterification of 3-Methyl-tetrahydro-pyran-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as sulfonic acid resins, can also improve the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-Methyl-tetrahydro-pyran-3-carboxylic acid.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methyl-tetrahydro-pyran-3-carboxylic acid.
Reduction: 3-Methyl-tetrahydro-pyran-3-carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving esters.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis reaction is catalyzed by acids or bases and involves the nucleophilic attack of water on the carbonyl carbon of the ester.
Comparison with Similar Compounds
- 3-Methyl-tetrahydro-pyran-4-carboxylic acid ethyl ester
- 3-Methyl-tetrahydro-pyran-2-carboxylic acid ethyl ester
- 3-Methyl-tetrahydro-furan-3-carboxylic acid ethyl ester
Comparison: 3-Methyl-tetrahydro-pyran-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the pyran ring. This substitution affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
ethyl 3-methyloxane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-12-8(10)9(2)5-4-6-11-7-9/h3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRNJLHGBDSECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCOC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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